1-(Difluoromethyl)naphthalene-6-carboxylic acid
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Overview
Description
1-(Difluoromethyl)naphthalene-6-carboxylic acid is an organic compound with the molecular formula C12H8F2O2. It is a derivative of naphthalene, characterized by the presence of a difluoromethyl group (-CF2H) and a carboxylic acid group (-COOH) attached to the naphthalene ring.
Preparation Methods
The synthesis of 1-(Difluoromethyl)naphthalene-6-carboxylic acid typically involves difluoromethylation reactions. One common method is the reaction of naphthalene derivatives with difluorocarbene reagents. The process can be catalyzed by transition metals such as palladium or copper, which facilitate the formation of the difluoromethyl group on the naphthalene ring . Industrial production methods may involve large-scale difluoromethylation processes using specialized equipment to ensure high yield and purity .
Chemical Reactions Analysis
1-(Difluoromethyl)naphthalene-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the naphthalene ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine.
Scientific Research Applications
1-(Difluoromethyl)naphthalene-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)naphthalene-6-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable intermediate in drug design, where it can modulate the activity of target proteins and enzymes .
Comparison with Similar Compounds
1-(Difluoromethyl)naphthalene-6-carboxylic acid can be compared with other difluoromethylated compounds, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used in the synthesis of fungicides.
6-(Difluorophosphono-methyl)-naphthalene-2-carboxylic acid: Studied for its potential pharmaceutical applications. The uniqueness of this compound lies in its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C12H8F2O2 |
---|---|
Molecular Weight |
222.19 g/mol |
IUPAC Name |
5-(difluoromethyl)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H8F2O2/c13-11(14)10-3-1-2-7-6-8(12(15)16)4-5-9(7)10/h1-6,11H,(H,15,16) |
InChI Key |
RMCHRWHNTREJEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)O)C(=C1)C(F)F |
Origin of Product |
United States |
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